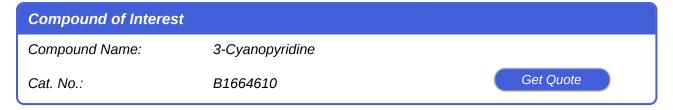


## Spectroscopic Data Interpretation for 3-Cyanopyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-cyanopyridine** (nicotinonitrile), a key intermediate in the synthesis of various pharmaceutical compounds, including the vitamin niacin.[1][2] The following sections detail the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and data summaries.

## **Spectroscopic Data Summary**

The empirical formula for **3-cyanopyridine** is  $C_6H_4N_2$  with a molecular weight of 104.11 g/mol . [3][4] The key spectroscopic features are summarized in the tables below, providing a quick reference for the identification and characterization of this compound.

#### **Infrared (IR) Spectroscopy**



Functional Group	Vibrational Mode	**Wavenumber (cm <sup>-1</sup> ) **	Reference
Cyano (C≡N)	Stretching	2222-2230	[5]
Aromatic C-H	Stretching	> 3000	General IR Knowledge
Aromatic C=C & C=N	Stretching	1400-1600	General IR Knowledge
Aromatic C-H	Bending (out-of-plane)	700-900	General IR Knowledge

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-2	8.912	Singlet (or narrow multiplet)	-	[6]
H-6	8.848	Doublet	~4.8	[6][7]
H-4	8.004	Doublet of Triplets	~8.1, 1.6	[6]
H-5	7.482	Multiplet	-	[6]

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[6][8]

<sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)



Carbon	Chemical Shift (δ, ppm)	Reference
C-2	~153	[9]
C-6	~152	[9]
C-4	~140	[9]
C-5	~124	[9]
C-3	~117	[9]
Cyano (C≡N)	~110	[9]

Mass Spectrometry (MS)

Technique	m/z	Relative Intensity	Assignment	Reference
Electron Ionization (EI)	104	High	[M]+ (Molecular Ion)	[3][4][10]
El	77	Moderate	[M-HCN]+	[3][11]
El	51	Moderate	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>	[3]
El	50	High	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>	[3]

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for **3-cyanopyridine**.

#### **Infrared (IR) Spectroscopy Protocol**

This protocol is for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.

 Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has been initialized.[3]



- Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Preparation: Place a small amount of solid 3-cyanopyridine directly onto the ATR crystal.
- Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Process the resulting interferogram using Fourier transformation to obtain the final IR spectrum. Baseline correct and label the significant peaks.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of 3-cyanopyridine.[12]
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>)
    containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[12][13]
  - Transfer the solution to a clean, dry 5 mm NMR tube.[13]
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.[14]
  - Place the sample into the NMR spectrometer (e.g., a 300 MHz or 400 MHz Bruker instrument).[6][8]
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.[12]
  - Shim the magnetic field to achieve optimal homogeneity.[12]



- Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.[12]
- Acquire the <sup>1</sup>H NMR spectrum, typically with 16-32 scans.
- Acquire the <sup>13</sup>C NMR spectrum, typically with 1024 or more scans, using proton decoupling.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID) signals.
  - Phase correct the spectra.
  - Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm. Calibrate the
    ¹³C spectrum accordingly.
  - Integrate the peaks in the <sup>1</sup>H spectrum and identify the multiplicities.

#### **Mass Spectrometry (MS) Protocol**

This protocol describes Electron Ionization (EI) Mass Spectrometry.

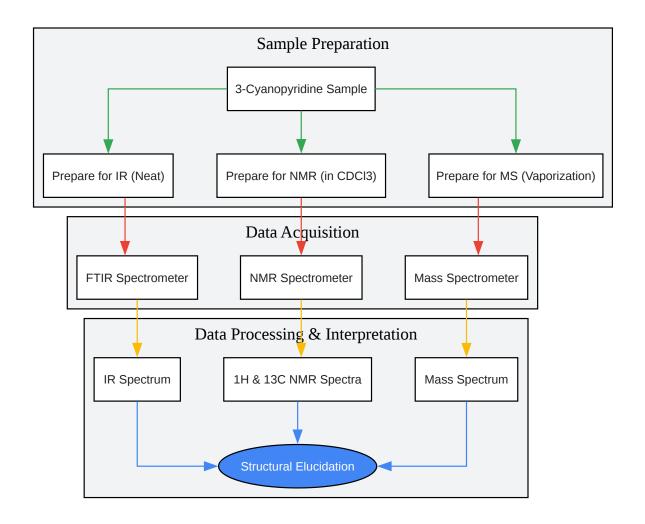
- Sample Introduction: Introduce a small amount of **3-cyanopyridine** into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.
- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole),
  which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Acquisition and Interpretation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and the major fragment ions.[15][16]



#### **Visualizations**

#### **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-cyanopyridine**.



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A generalized workflow for the spectroscopic analysis of **3-cyanopyridine**.

This guide provides a foundational understanding of the spectroscopic characteristics of **3-cyanopyridine**, essential for its identification, purity assessment, and utilization in research



and development. The provided protocols offer a standardized approach to obtaining highquality spectroscopic data.

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